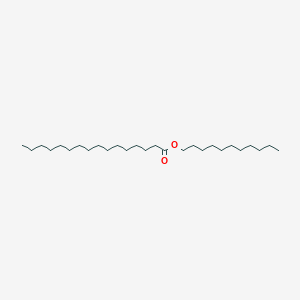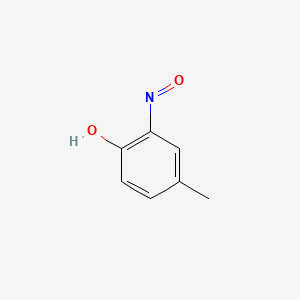![molecular formula C27H52N4O8Si2 B14672547 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea CAS No. 42443-46-9](/img/structure/B14672547.png)
1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea is a complex organic compound characterized by its unique structure, which includes multiple triethoxysilylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include silanes, isocyanates, and amines. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions: 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug delivery systems and biomaterials.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of targeted drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties and chemical stability.
作用机制
The mechanism of action of 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea involves its interaction with specific molecular targets and pathways. The triethoxysilylpropyl groups enable the compound to form strong covalent bonds with various substrates, enhancing its stability and functionality. The molecular targets may include enzymes, receptors, and other proteins, which the compound can modulate to exert its effects.
相似化合物的比较
- 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea
- 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)amide
- 1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)carbamate
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer enhanced reactivity and stability. Its ability to form strong covalent bonds with substrates makes it particularly valuable in applications requiring durable and stable materials.
属性
CAS 编号 |
42443-46-9 |
|---|---|
分子式 |
C27H52N4O8Si2 |
分子量 |
616.9 g/mol |
IUPAC 名称 |
1-[2-methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C27H52N4O8Si2/c1-8-34-40(35-9-2,36-10-3)21-15-19-28-26(32)30-24-17-14-18-25(23(24)7)31-27(33)29-20-16-22-41(37-11-4,38-12-5)39-13-6/h14,17-18H,8-13,15-16,19-22H2,1-7H3,(H2,28,30,32)(H2,29,31,33) |
InChI 键 |
JDWKVQJVYJCCGZ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NC1=C(C(=CC=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



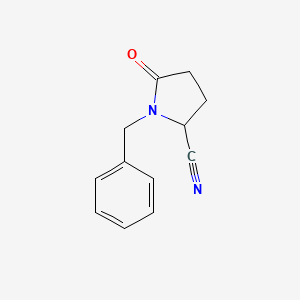
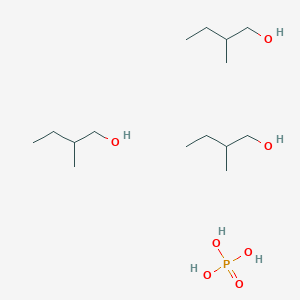
![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)

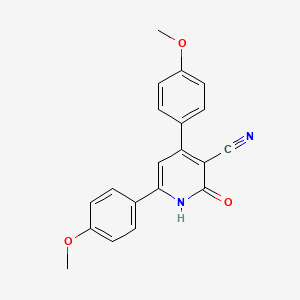
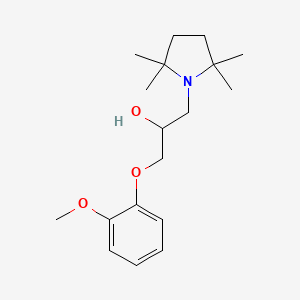

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

